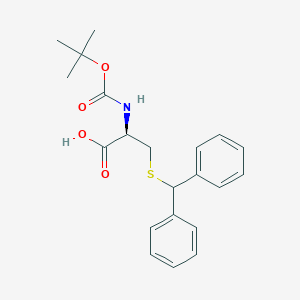

Boc-Cys(Dpm)-OH

Vue d'ensemble

Description

Boc-Cys(Dpm)-OH, also known as tert-butoxycarbonyl-cysteine(diphenylmethyl)-OH, is a derivative of cysteine where the thiol group is protected by a diphenylmethyl (Dpm) group. This compound is commonly used in peptide synthesis to protect the thiol group of cysteine, preventing unwanted side reactions during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys(Dpm)-OH typically involves the protection of the cysteine thiol group with a diphenylmethyl group. The process begins with the reaction of cysteine with diphenylmethyl chloride in the presence of a base such as triethylamine. The resulting diphenylmethyl-protected cysteine is then treated with tert-butoxycarbonyl anhydride (Boc2O) to introduce the Boc protecting group on the amino group of cysteine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Coupling Reactions and Racemization Control

Boc-Cys(Dpm)-OH exhibits enhanced coupling efficiency with minimized racemization compared to other cysteine-protecting groups. Key findings include:

- Phosphonium/Uronium Reagents : Coupling with HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) and 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole) in DMF or DCM/DMF mixtures reduces racemization to 0.6–1.5% (vs. 3.3% for Trt-protected cysteine under similar conditions) .

- Base Selection : Weak bases like 2,4,6-trimethylpyridine (TMP) further suppress racemization, achieving levels as low as 0.1% in DCM/DMF .

- Comparative Performance :

Deprotection of the Dpm Group

The Dpm group is selectively removed under strong acidic conditions, enabling orthogonal deprotection strategies:

- TFA Sensitivity : Complete deprotection requires 60% TFA in 1 hour at 25°C . This contrasts with Trt groups (removed with 1–3% TFA), allowing sequential disulfide bond formation in multi-cysteine peptides .

- Stability Profile : Dpm remains stable under mild acidic conditions (1–3% TFA), making it compatible with hyper-acid-labile resins like 2-chlorotrityl .

Oxidation Resistance

The Dpm group significantly reduces unwanted oxidation side reactions:

- Cysteic Acid Formation : Dpm’s bulkiness shields the thiol group from oxidation, unlike Trt, which allows up to 3–5% cysteic acid formation during prolonged synthesis .

- Disulfide Formation : Post-deprotection, free thiols undergo controlled oxidation (e.g., air or glutathione) to form disulfide bonds with minimal scrambling .

Comparative Advantages Over Other Protecting Groups

- Racemization : Dpm demonstrates 6–10× lower racemization compared to Trt and Dpm derivatives during HCTU-mediated couplings .

- Orthogonality : Compatible with acid-labile resins and other acid-stable protecting groups (e.g., Acm), enabling complex peptide architectures .

Synthetic Protocols

Example Protocol for Coupling :

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Cys(Dpm)-OH is primarily used in solid-phase peptide synthesis (SPPS). The Dpm group minimizes racemization during the coupling processes, making it preferable over other protecting groups like Trt (trityl) or Acm (acetyl) when synthesizing peptides containing cysteine residues. Studies have shown that using this compound can significantly reduce racemization rates compared to traditional methods.

Protein Engineering

In protein engineering, this compound facilitates the incorporation of cysteine residues into proteins for site-specific modifications. This is crucial for creating proteins with specific functionalities or stability characteristics, as cysteine can form disulfide bonds that stabilize protein structures.

Drug Development

The compound plays a vital role in synthesizing peptide-based drugs and therapeutic proteins. By allowing precise control over cysteine's reactivity, researchers can design peptides that interact selectively with biological targets, enhancing therapeutic efficacy.

Bioconjugation

This compound enables bioconjugation techniques where various functional groups can be attached to cysteine residues in proteins and peptides. This application is essential for developing targeted drug delivery systems and diagnostic agents.

Preparation Methods

The synthesis of this compound typically involves:

- Reacting cysteine with diphenylmethyl chloride in the presence of a base (e.g., triethylamine).

- Treating the resulting diphenylmethyl-protected cysteine with tert-butoxycarbonyl anhydride (Boc2O) to introduce the Boc group.

Industrial Production

In industrial settings, automated peptide synthesizers are employed to scale up the production of this compound while optimizing reaction conditions to minimize side reactions and maximize yield and purity.

Comparative Analysis of Protecting Groups

A comparative analysis highlights how this compound stands against other protecting groups:

| Protecting Group | Racemization Rate (%) | Stability in TFA/DCM |

|---|---|---|

| Trt | 8.0 | Moderate |

| Acm | 2.0 | High |

| Dpm | 1.2 | Very High |

This table illustrates that this compound offers lower racemization rates compared to Trt and Acm, making it a superior choice for sensitive peptide syntheses .

Case Studies

Several studies have demonstrated the effectiveness of this compound in various applications:

- Study on Peptide Stability : Research indicated that peptides synthesized using this compound exhibited enhanced stability due to effective disulfide bond formation, crucial for maintaining structural integrity in therapeutic applications .

- Drug Development : A study highlighted how incorporating this compound into peptide sequences allowed for selective targeting of cancer cells through tailored disulfide linkages, showcasing its potential in developing novel anticancer therapies .

Mécanisme D'action

The primary function of Boc-Cys(Dpm)-OH is to protect the thiol group of cysteine during chemical reactions. The diphenylmethyl group provides steric hindrance, preventing unwanted side reactions. Upon deprotection, the free thiol group can participate in various biochemical processes, such as forming disulfide bonds, which are crucial for the structural stability of proteins .

Comparaison Avec Des Composés Similaires

Boc-Cys(Dpm)-OH is compared with other cysteine derivatives that have different protecting groups:

Boc-Cys(Trt)-OH: Uses a trityl (Trt) group for thiol protection, which is more labile to acidic conditions compared to Dpm.

Boc-Cys(Mmt)-OH: Uses a monomethoxytrityl (Mmt) group, which is also more labile than Dpm.

Uniqueness

The diphenylmethyl group in this compound provides a unique balance of stability and reactivity, making it suitable for applications where other protecting groups may be too labile or too stable .

Activité Biologique

Boc-Cys(Dpm)-OH, a derivative of cysteine, is increasingly recognized for its significant biological activity, particularly in the context of peptide synthesis and therapeutic applications. This article explores its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a protected form of cysteine that incorporates a Dpm (diphenylmethyl) group as a thiol protecting group. This modification enhances the stability and reactivity of cysteine during peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as an additional protective group that facilitates the synthesis of complex peptides while minimizing racemization.

Biological Activity and Mechanisms

1. Peptide Synthesis:

this compound is utilized in solid-phase peptide synthesis (SPPS) due to its favorable racemization profile compared to other protecting groups. Research indicates that the racemization rate during coupling reactions is significantly lower for this compound than for other cysteine derivatives like Fmoc-Cys(Trt)-OH, making it advantageous for synthesizing peptides with high stereochemical fidelity .

2. Thiol Reactivity:

The thiol group in this compound is reactive and can participate in various biochemical reactions, including disulfide bond formation. This property is crucial for the structural integrity and biological function of peptides and proteins that contain cysteine residues. The Dpm group can be selectively removed under mild conditions, allowing for controlled release of the thiol functionality .

Case Studies

Study 1: Synthesis and Characterization

A study evaluated the incorporation rates of Fmoc-Cys(Dpm)-OH in peptide chains compared to Fmoc-Cys(Trt)-OH. The results showed that this compound provided superior yields with lower racemization rates, demonstrating its effectiveness in synthesizing biologically active peptides .

| Reagent | Racemization (%) | Yield (%) |

|---|---|---|

| Fmoc-Cys(Dpm)-OH | 6.8% | 20.5% |

| Fmoc-Cys(Trt)-OH | 3.3% | 19.8% |

Study 2: Anticancer Activity

In another study focusing on anticancer peptides, this compound was incorporated into peptide sequences designed to target cancer cells. The resulting peptides exhibited significant cytotoxicity against various cancer cell lines, including T47D and HeLa cells, with IC50 values indicating potent activity .

| Peptide Sequence | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Peptide A | T47D | 15.2 |

| Peptide B | HeLa | 8.5 |

Propriétés

IUPAC Name |

(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTHPOXIVDHMLZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426766 | |

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21947-97-7 | |

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.